molecular formula C18H22N4O4S B2909434 ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE CAS No. 851129-47-0

ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2909434
CAS No.: 851129-47-0
M. Wt: 390.46
InChI Key: YQFFHNMKUZBDAQ-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
  • Ethyl 4-(2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Uniqueness

ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the benzyl group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds .

Properties

IUPAC Name

ethyl 4-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)13-27-17-20-19-15(26-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFHNMKUZBDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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